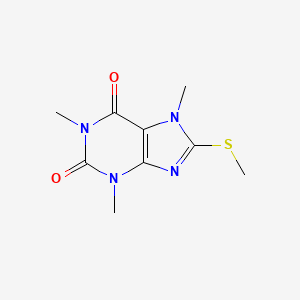
1,3,7-trimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
説明
1,3,7-trimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. Caffeine is widely used around the world due to its stimulating effects on the central nervous system. In
科学的研究の応用
Biotechnology
In biotechnology, 8-Methylthiocaffeine has been explored for its potential in caffeine degradation . Microorganisms capable of degrading caffeine could be used to detoxify industrial waste products from coffee and tea industries, which often contain high levels of caffeine and contribute to environmental pollution . Additionally, metabolic engineering approaches have been investigated to utilize yeast strains for the degradation of caffeine and related compounds, which could have significant implications in food and beverage industries .
Medicine
8-Methylthiocaffeine’s structural similarity to caffeine suggests it may have applications in medicine. Caffeine has known effects as a central nervous system stimulant and is used in various pharmaceutical preparations. By extension, 8-Methylthiocaffeine could be studied for its potential as a neurological stimulant or in enhancing the efficacy of certain medications .
Agriculture
In agriculture, the antimicrobial properties of compounds like 8-Methylthiocaffeine could be harnessed to develop new pesticides or soil treatments. Its use could potentially improve crop resistance to pests and diseases, contributing to higher yields and more sustainable farming practices .
Environmental Science
The environmental impact of caffeine and its derivatives, including 8-Methylthiocaffeine, is a growing area of study. Research has focused on the occurrence, fate, and remediation of these compounds in natural waters, as well as their effects on non-target organisms . Understanding these impacts is crucial for developing strategies to mitigate environmental pollution.
Industrial Applications
8-Methylthiocaffeine could find industrial applications similar to caffeine, such as in the formulation of diet pills and cosmetics. The compound’s properties might be leveraged in the production of various consumer goods, potentially offering benefits like increased alertness or improved athletic performance .
Food Industry
In the food industry, caffeine is widely used as an additive in products like chocolate, tea, and cola. 8-Methylthiocaffeine could be explored as a novel food additive, offering different flavor profiles or physiological effects .
Materials Science
The potential applications of 8-Methylthiocaffeine in materials science could be vast, given the interest in incorporating organic molecules into advanced materials. For instance, its inclusion in metal-organic frameworks (MOFs) could lead to new functionalities in catalysis, gas storage, or drug delivery systems .
作用機序
Target of Action
It is known that caffeine, a structurally similar compound, primarily targets the adenosine receptors in the brain
Mode of Action
In general, the mode of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . For caffeine, it involves blocking adenosine receptors, thereby preventing the inhibitory action of adenosine and leading to increased neuronal activity . It’s possible that 8-Methylthiocaffeine may have a similar mode of action, but this needs to be confirmed by scientific studies.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . For caffeine, its metabolism involves multiple pathways, including the cytochrome P450 enzyme system
Pharmacokinetics
The pharmacokinetics of caffeine have been extensively studied . Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . Factors such as lifestyle (e.g., smoking), medication metabolized via CYP1A2, and disease can influence caffeine pharmacokinetics . It’s possible that 8-Methylthiocaffeine may have similar pharmacokinetic properties, but this needs to be confirmed by scientific studies.
Result of Action
For caffeine, its action results in increased alertness and wakefulness, among other effects . It’s plausible that 8-Methylthiocaffeine may have similar effects, but this needs to be confirmed by scientific studies.
Action Environment
For instance, caffeine’s pharmacokinetics can be influenced by factors such as smoking and use of oral contraceptives
特性
IUPAC Name |
1,3,7-trimethyl-8-methylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-11-5-6(10-8(11)16-4)12(2)9(15)13(3)7(5)14/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVUTTVMCSWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212035 | |
| Record name | 8-Methylthiocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6287-54-3 | |
| Record name | 8-Methylthiocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, 8-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylthiocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHYLTHIOCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16OKE808X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
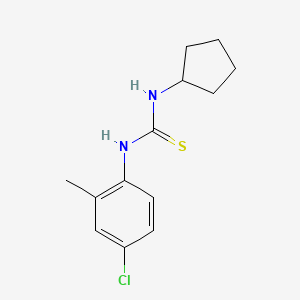
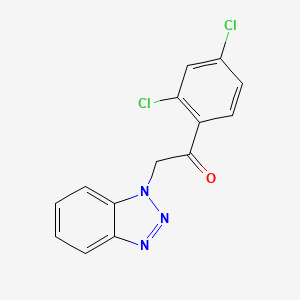
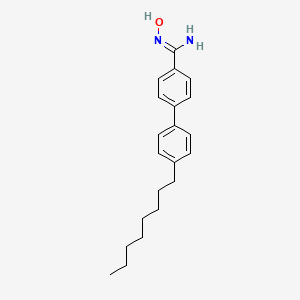
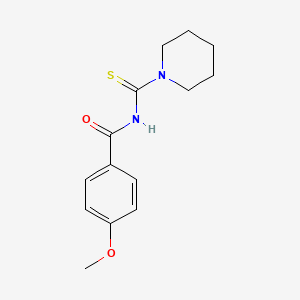



![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
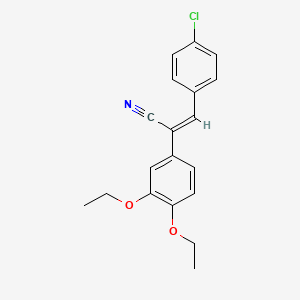
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)


